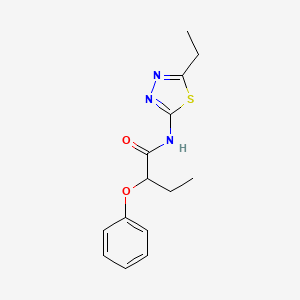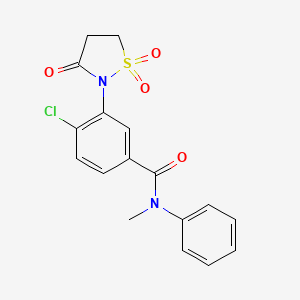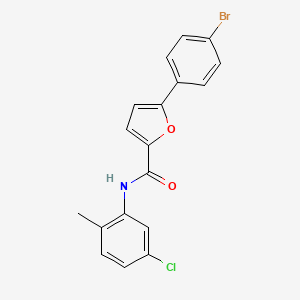
N-butyl-5-(4-fluorophenoxy)-1-pentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-5-(4-fluorophenoxy)-1-pentanamine, also known as 4F-MPH, is a synthetic stimulant drug that belongs to the phenidate class. It is a derivative of methylphenidate, which is a commonly used medication for the treatment of attention deficit hyperactivity disorder (ADHD). 4F-MPH is a potent psychostimulant that has gained popularity in recent years due to its ability to enhance cognitive performance and increase focus and productivity. In
Wirkmechanismus
The exact mechanism of action of N-butyl-5-(4-fluorophenoxy)-1-pentanamine is not fully understood, but it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are involved in the regulation of attention, motivation, and reward processing. By increasing the levels of these neurotransmitters, this compound enhances cognitive performance and increases focus and attention.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, and can cause vasoconstriction. It also increases the release of glucose from the liver, which can lead to hyperglycemia. In addition, this compound can cause a number of side effects, including insomnia, anxiety, and agitation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-butyl-5-(4-fluorophenoxy)-1-pentanamine in lab experiments is its potency and selectivity. It has a high affinity for dopamine and norepinephrine transporters, which makes it a useful tool for studying the role of these neurotransmitters in cognitive function. However, one of the limitations of using this compound is its potential for abuse and addiction. Researchers must be careful to use appropriate dosages and to monitor subjects for signs of dependence.
Zukünftige Richtungen
There are a number of future directions for research on N-butyl-5-(4-fluorophenoxy)-1-pentanamine. One area of interest is the development of new medications based on the structure of this compound that have improved therapeutic properties and fewer side effects. Another area of interest is the investigation of the long-term effects of this compound on cognitive function and brain structure. Finally, there is a need for further research on the potential risks and benefits of using this compound in the treatment of psychiatric disorders.
Synthesemethoden
The synthesis of N-butyl-5-(4-fluorophenoxy)-1-pentanamine involves the reaction of 4-fluorobenzyl chloride with n-butylamine followed by the reaction of the resulting intermediate with 2-bromo-2-methylpropionic acid. The final product is obtained by the removal of the protecting group from the intermediate.
Wissenschaftliche Forschungsanwendungen
N-butyl-5-(4-fluorophenoxy)-1-pentanamine has been extensively studied in scientific research for its potential therapeutic applications in the treatment of ADHD and other cognitive disorders. It has been shown to improve cognitive performance, increase focus and attention, and enhance memory consolidation. In addition, this compound has been investigated for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
N-butyl-5-(4-fluorophenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24FNO/c1-2-3-11-17-12-5-4-6-13-18-15-9-7-14(16)8-10-15/h7-10,17H,2-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCKXGMKGOMTDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide](/img/structure/B4931638.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4931645.png)
![1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B4931649.png)


![11-(2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4931670.png)
![ethyl {2,4-dioxo-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B4931681.png)
![5-{[(2-fluorophenyl)amino]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4931684.png)


![1-[2-({[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}amino)ethyl]-2-imidazolidinone](/img/structure/B4931701.png)

![3-(3,4-dimethoxyphenyl)-N-[2-(2-propylphenoxy)ethyl]acrylamide](/img/structure/B4931710.png)
![N-benzyl-N'-dibenzo[a,c]phenazin-11-yl-N-propylthiourea](/img/structure/B4931725.png)
